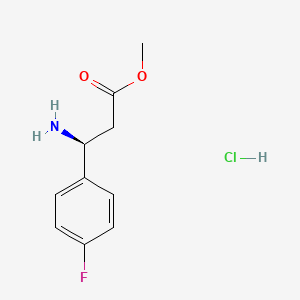![molecular formula C10H6FN3S B6167891 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine CAS No. 1082821-76-8](/img/new.no-structure.jpg)
5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine is a synthetic organic compound characterized by a fused heterocyclic structure. This compound features a thiazole ring fused to a quinoline moiety, with a fluorine atom at the 5-position and an amino group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring. The fluorine atom is then introduced via electrophilic fluorination, and the amino group is added through nucleophilic substitution.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and a halogenated quinoline intermediate.
Electrophilic Fluorination:
Nucleophilic Substitution: The amino group at the 2-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Selectfluor, N-fluorobenzenesulfonimide (NFSI), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiazole and quinoline rings can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-fluoroquinoline: A simpler analog lacking the thiazole ring.
2-aminothiazole: Contains the thiazole ring but lacks the quinoline moiety.
5-fluoro-2-aminobenzothiazole: Similar structure but with a benzothiazole ring instead of a quinoline ring.
Uniqueness
5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine is unique due to the combination of the fluorine atom, thiazole ring, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1082821-76-8 |
|---|---|
Molecular Formula |
C10H6FN3S |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-fluoro-[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H6FN3S/c11-6-4-7-9(14-10(12)15-7)5-2-1-3-13-8(5)6/h1-4H,(H2,12,14) |
InChI Key |
LXXSIKIGJYBJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC3=C2N=C(S3)N)F)N=C1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



